3-(2-Phenylethyl)pyridin-2(1h)-one

Description

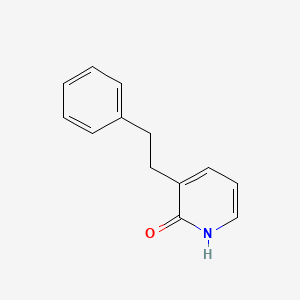

3-(2-Phenylethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a phenethyl substituent at the 3-position of the lactam ring. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: 215.25 g/mol), with a structure defined by the SMILES notation O=C1C(O)=CC(=CN1)CCc2ccccc2 . This compound belongs to the pyridin-2(1H)-one class, which is notable for its lactam ring system and diverse bioactivity, including kinase inhibition and antiviral properties .

Properties

CAS No. |

16097-19-1 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(2-phenylethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C13H13NO/c15-13-12(7-4-10-14-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) |

InChI Key |

AGIAYOIJHFTOSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Bioactivity and Target Selectivity

- IGF-1R Inhibitors : 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives demonstrate potent IGF-1R inhibition (IC₅₀ < 0.2 μM), with amine-containing side chains enhancing enzyme binding .

- eIF4A3 Inhibitors : Piperazine-carbonyl derivatives exhibit high selectivity for eIF4A3 (a RNA helicase), showing antitumor efficacy (T/C = 29% at 50 mg/kg) and improved metabolic stability .

- Anti-allodynic Agents: 3,5-Disubstituted pyridinones (e.g., phenylamino at 5-position) reduce mechanical allodynia in rodent models by targeting PKCγ kinase .

Structure-Activity Relationships (SAR)

- 3-Position Substitution : Bulky aromatic groups (e.g., benzimidazolyl, phenethyl) enhance target affinity by occupying hydrophobic pockets in kinase ATP-binding domains .

- 5-Position Substitution: Hydroxyl or amino groups improve solubility and H-bond interactions, critical for antiviral activity (e.g., HIV reverse transcriptase inhibition) .

Critical Analysis of Divergent Activities

- Antimicrobial vs. Antitumor Activity: Chlorinated glycerol-derived pyridinones (e.g., O-alkyl nicotinonitriles) show moderate antibacterial activity but lack antifungal effects, while chromeno-pyridinone hybrids exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) .

- CYP450 Interactions: Benzimidazolyl-pyridinones may suffer from cytochrome P450 inhibition, prompting substitution with polar groups (e.g., piperazine) to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.